molecular formula C6H10N2O B1351412 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 29211-62-9

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No. B1351412
CAS RN: 29211-62-9
M. Wt: 126.16 g/mol
InChI Key: UXHVLIUKMCNXNV-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one (EMDP) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Scientific Research Applications

Detection of Reducing Carbohydrates

“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” could potentially be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS. This application would improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

Antimicrobial Activity

Compounds similar to “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” have demonstrated good antibacterial and antifungal activities. It’s plausible that this compound could also be synthesized and tested for such properties, comparing its effectiveness with standard and other test compounds .

Tyrosinase Inhibitory Behavior

Azo dye derivatives of related pyrazolone compounds have exhibited high tyrosinase inhibitory behavior. This suggests a potential application in the field of enzyme inhibition, which could be relevant for cosmetic or pharmaceutical industries .

Antioxidant Potential

Imidazole-containing compounds with a pyrazolone structure have shown good scavenging potential as antioxidants. “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” might share similar properties and could be evaluated for its antioxidant potential against free radicals .

Scientific Research

While not directly related to “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one”, other pyrazolone derivatives are available for scientific research, indicating a general interest in the chemical structure for various experimental applications .

Synthesis of Derivatives

The compound may serve as a precursor for the synthesis of various derivatives with potential applications in medicinal chemistry. For example, condensation reactions with other chemical entities could yield novel compounds with unique biological activities .

properties

IUPAC Name

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVLIUKMCNXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389205
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

CAS RN

29211-62-9
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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